
Troxipide
Vue d'ensemble
Description
Le Troxipide est un agent cytoprotecteur gastrique systémique non anti-sécrétoire, doté de propriétés anti-ulcéreuses, anti-inflammatoires et muco-sécrétoires. Il est principalement utilisé dans le traitement de la maladie de reflux gastro-œsophagien et des ulcères gastriques. Le this compound est connu pour sa capacité à protéger la muqueuse gastrique indépendamment du pH de l'estomac ou du duodénum .
Méthodes De Préparation
Voies synthétiques et conditions de réaction : Le Troxipide peut être synthétisé par une réaction d'hydrogénation impliquant le 3,4,5-triéthoxy-N-[(3RS)-pyridin-3-yl] benzamide . Les conditions réactionnelles impliquent généralement l'utilisation d'un catalyseur d'hydrogénation sous température et pression contrôlées pour obtenir le produit souhaité.
Méthodes de production industrielle : Dans les milieux industriels, le this compound est produit en utilisant une voie synthétique similaire, mais à plus grande échelle. Le processus implique l'utilisation de la chromatographie liquide haute performance (HPLC) pour garantir la pureté et la constance du produit final .
Analyse Des Réactions Chimiques
Types de réactions : Le Troxipide subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former différents métabolites.
Réduction : Le composé peut être réduit dans des conditions spécifiques pour produire différents dérivés.
Substitution : Le this compound peut subir des réactions de substitution, en particulier impliquant sa partie méthoxybenzène.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants incluent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme les halogènes et les agents alkylants sont utilisés dans les réactions de substitution.
Principaux produits formés : Les principaux produits formés à partir de ces réactions incluent divers métabolites et dérivés qui conservent la structure de base du this compound, mais présentent des propriétés pharmacologiques différentes .
4. Applications de la recherche scientifique
Le this compound a une large gamme d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle dans l'étude des agents cytoprotecteurs gastriques.
Biologie : Le this compound est étudié pour ses effets sur la protection de la muqueuse gastrique et son interaction avec diverses voies biologiques.
Médecine : Le composé est largement étudié pour son potentiel thérapeutique dans le traitement des ulcères gastriques et de la maladie de reflux gastro-œsophagien.
Industrie : Le this compound est utilisé dans la formulation de systèmes de libération de médicaments gastro-rétentifs pour améliorer la biodisponibilité et l'efficacité des médicaments administrés par voie orale
5. Mécanisme d'action
Le this compound fonctionne en interagissant avec des récepteurs dans le tractus gastro-intestinal, ce qui entraîne l'activation de mécanismes protecteurs qui renforcent l'intégrité de la paroi de l'estomac. Ce mécanisme contribue à la réduction de l'inflammation et à l'amélioration de la cicatrisation. Le composé stimule la production de prostaglandines cytoprotectrices, qui augmentent la sécrétion de mucus, de bicarbonate et de phospholipides, améliorent le flux sanguin muqueux et accélèrent la restitution épithéliale et la cicatrisation de la muqueuse .
Composés similaires :
Misoprostol : Un autre agent cytoprotecteur gastrique qui stimule la sécrétion de mucus et de bicarbonate.
Sucralfate : Forme une barrière protectrice sur la muqueuse gastrique.
Inhibiteurs de la pompe à protons (par exemple, l'oméprazole) : Réduisent la sécrétion d'acide gastrique mais n'ont pas les mêmes propriétés cytoprotectrices que le this compound.
Unicité du this compound : Le this compound est unique en sa capacité à protéger la muqueuse gastrique indépendamment du pH de l'estomac ou du duodénum. Contrairement aux inhibiteurs de la pompe à protons, le this compound ne réduit pas la sécrétion d'acide gastrique, mais améliore plutôt les mécanismes de protection naturels de la muqueuse gastrique .
Applications De Recherche Scientifique
Troxipide has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of gastric cytoprotective agents.
Biology: this compound is studied for its effects on gastric mucosal protection and its interaction with various biological pathways.
Medicine: The compound is extensively researched for its therapeutic potential in treating gastric ulcers and gastroesophageal reflux disease.
Industry: this compound is used in the formulation of gastroretentive drug delivery systems to improve the bioavailability and efficacy of oral medications
Mécanisme D'action
Troxipide operates by interacting with receptors in the gastrointestinal tract, leading to the activation of protective mechanisms that enhance the integrity of the stomach lining. This mechanism contributes to reduced inflammation and improved healing. The compound stimulates the production of cytoprotective prostaglandins, which increase mucus, bicarbonate, and phospholipid secretion, enhance mucosal blood flow, and accelerate epithelial restitution and mucosal healing .
Comparaison Avec Des Composés Similaires
Misoprostol: Another gastric cytoprotective agent that stimulates mucus and bicarbonate secretion.
Sucralfate: Forms a protective barrier on the gastric mucosa.
Proton Pump Inhibitors (e.g., Omeprazole): Reduce gastric acid secretion but do not have the same cytoprotective properties as troxipide.
Uniqueness of this compound: this compound is unique in its ability to protect the gastric mucosa irrespective of the pH of the stomach or duodenum. Unlike proton pump inhibitors, this compound does not reduce gastric acid secretion but instead enhances the natural protective mechanisms of the gastric mucosa .
Activité Biologique
Troxipide is a novel cytoprotective agent primarily used in the treatment of gastric ulcers and gastritis. Its mechanism of action is distinct from traditional acid-reducing medications, as it does not inhibit acid secretion or neutralize gastric acid. Instead, this compound enhances gastric mucosal defense mechanisms, promoting healing and reducing inflammation. This article reviews the biological activity of this compound, including its pharmacokinetics, pharmacodynamics, and clinical efficacy based on diverse research studies.
Pharmacokinetics
Recent studies have explored the pharmacokinetics of this compound, particularly its absorption, distribution, metabolism, and excretion in animal models. A significant study identified 45 metabolites of this compound using high-resolution mass spectrometry, revealing both phase I and phase II metabolic pathways . The pharmacokinetic profile indicated that this compound is well-absorbed and that its metabolites contribute to its therapeutic effects.
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
C_max (ng/mL) | 150.7 |
T_max (hours) | 2.5 |
Half-life (hours) | 6.4 |
Volume of distribution (L/kg) | 0.8 |
Clearance (L/h) | 4.5 |
Pharmacodynamics
This compound exhibits several pharmacodynamic properties that contribute to its efficacy in treating gastric disorders:
- Cytoprotection : It enhances the secretion of cytoprotective prostaglandins, which play a crucial role in maintaining gastric mucosal integrity.
- Anti-inflammatory Effects : this compound has been shown to inhibit neutrophil-mediated inflammation and oxidative stress, reducing levels of pro-inflammatory cytokines such as IL-6 and TNF-α .
- Mucosal Healing : Clinical trials indicate that this compound significantly improves endoscopic findings in patients with gastritis, promoting healing of gastric erosions and reducing symptoms associated with gastric inflammation .
Clinical Efficacy
This compound's clinical efficacy has been demonstrated through various randomized controlled trials comparing it with other treatments like Ranitidine and Rabeprazole.
Case Study Overview
- This compound vs. Ranitidine :
- This compound vs. Rabeprazole :
Table 2: Clinical Outcomes from Trials
Treatment | Complete Healing (%) | Symptom Relief (%) |
---|---|---|
This compound | 88.14 | 70.42 |
Ranitidine | 56.36 | 19.72 |
Rabeprazole | 76 | Not specified |
Safety Profile
This compound has a favorable safety profile, with adverse events reported in only 0.75% of patients during post-marketing studies . Common side effects included mild gastrointestinal disturbances like constipation and transient increases in liver enzymes.
Propriétés
IUPAC Name |
3,4,5-trimethoxy-N-piperidin-3-ylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-19-12-7-10(8-13(20-2)14(12)21-3)15(18)17-11-5-4-6-16-9-11/h7-8,11,16H,4-6,9H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIITVVESCNIPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023725 | |
Record name | Troxipide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30751-05-4 | |
Record name | Troxipide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30751-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Troxipide [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030751054 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Troxipide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13419 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Troxipide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Troxipide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TROXIPIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6QJX1Q00Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.